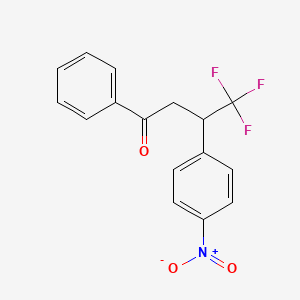

4,4,4-Trifluoro-3-(4-nitrophenyl)-1-phenylbutan-1-one

Description

4,4,4-Trifluoro-3-(4-nitrophenyl)-1-phenylbutan-1-one is a fluorinated aromatic ketone characterized by three key structural motifs: a trifluoromethyl group, a 4-nitrophenyl substituent, and a phenyl ring. The trifluoromethyl group enhances thermal stability and reduces molecular polarity due to the strong electron-withdrawing nature of fluorine atoms . The nitro group (-NO₂) at the para position of the phenyl ring further contributes to electron-deficient aromatic systems, influencing both reactivity and intermolecular interactions. This compound is structurally related to β-diketones and enolic derivatives, such as its enol tautomer (2Z)-4,4,4-trifluoro-3-hydroxy-1-(4-nitrophenyl)but-2-en-1-one (CAS 425391-02-2), which exhibits keto-enol tautomerism dependent on solvent and temperature .

Properties

CAS No. |

921932-56-1 |

|---|---|

Molecular Formula |

C16H12F3NO3 |

Molecular Weight |

323.27 g/mol |

IUPAC Name |

4,4,4-trifluoro-3-(4-nitrophenyl)-1-phenylbutan-1-one |

InChI |

InChI=1S/C16H12F3NO3/c17-16(18,19)14(10-15(21)12-4-2-1-3-5-12)11-6-8-13(9-7-11)20(22)23/h1-9,14H,10H2 |

InChI Key |

BVGZDGJORQLCCU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CC(C2=CC=C(C=C2)[N+](=O)[O-])C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthesis via Aldol Condensation

One common method for synthesizing this compound involves an aldol condensation reaction between 4-nitrobenzaldehyde and a trifluoroacetone derivative. The process can be summarized as follows:

-

- 4-nitrobenzaldehyde

- Trifluoroacetone

-

- Base catalyst (e.g., sodium hydroxide)

- Solvent (e.g., ethanol or water)

- Temperature control to facilitate the reaction.

-

- The reaction begins with the formation of an enolate ion from trifluoroacetone, which then attacks the carbonyl carbon of 4-nitrobenzaldehyde, leading to the formation of a β-hydroxy ketone intermediate.

- This intermediate subsequently undergoes dehydration to yield the desired α,β-unsaturated ketone.

Trichloromethyl Group Introduction

The introduction of the trichloromethyl group can be accomplished through chlorination reactions following the aldol condensation:

- Chlorination Step :

- The α,β-unsaturated ketone is treated with a chlorinating agent such as phosphorus pentachloride or thionyl chloride under controlled conditions.

- This step introduces the trichloromethyl group at the appropriate position on the aromatic ring.

Reaction Conditions and Yield Analysis

A comprehensive understanding of reaction conditions is crucial for optimizing yield and purity. The following table summarizes key parameters from various synthesis routes:

| Parameter | Optimal Conditions |

|---|---|

| Temperature | 50-70 °C |

| Reaction Time | 2-6 hours |

| Base Catalyst | Sodium hydroxide or potassium hydroxide |

| Chlorinating Agent | Phosphorus pentachloride |

| Solvent | Ethanol or dichloromethane |

Challenges in Synthesis

Selectivity and Purity

Achieving high selectivity for the desired product while minimizing side reactions is a significant challenge in the synthesis of this compound. Careful control of reaction conditions is essential.

Environmental Considerations

The use of chlorinated solvents and reagents raises environmental concerns, necessitating the exploration of greener alternatives or more efficient purification techniques post-synthesis.

Chemical Reactions Analysis

Types of Reactions: 4,4,4-Trifluoro-3-(4-nitrophenyl)-1-phenylbutan-1-one undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.

Oxidation: The phenyl groups can undergo oxidation reactions to form corresponding quinones under oxidative conditions.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.

Substitution: Strong bases like sodium hydride (NaH) or nucleophiles such as alkoxides.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products:

- Reduction of the nitro group yields 4,4,4-Trifluoro-3-(4-aminophenyl)-1-phenylbutan-1-one.

- Substitution reactions can lead to various derivatives depending on the nucleophile used.

- Oxidation of phenyl groups results in quinone derivatives .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of 4,4,4-trifluoro-3-(4-nitrophenyl)-1-phenylbutan-1-one exhibit significant anticancer properties. For instance, compounds with similar structures have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The trifluoromethyl group enhances metabolic stability and bioavailability, making it a valuable scaffold in drug development.

Antimicrobial Properties

The presence of the nitrophenyl group is associated with enhanced antimicrobial activity. Studies have demonstrated that compounds containing this moiety can inhibit bacterial growth by disrupting cellular processes. This makes them potential candidates for developing new antibiotics.

Enzyme Inhibition

This compound has been investigated for its ability to inhibit specific enzymes involved in disease pathways. For example, it has shown promise as an inhibitor of cyclooxygenase enzymes, which are critical in inflammation and pain pathways. Such inhibition could lead to the development of new anti-inflammatory drugs.

Polymer Chemistry

In materials science, this compound can serve as a monomer or additive in polymer synthesis. Its fluorinated structure imparts unique thermal and chemical resistance properties to polymers, making them suitable for high-performance applications such as coatings and adhesives.

Nanomaterials

The compound's ability to form stable complexes with metals can be utilized in the synthesis of nanomaterials. These nanomaterials may exhibit enhanced catalytic properties or improved electronic characteristics due to the incorporation of the trifluoromethyl and nitrophenyl groups.

Chromatography

In analytical chemistry, this compound is used as a standard in chromatographic methods for the detection and quantification of related compounds. Its distinct spectral properties allow for precise identification in complex mixtures.

Spectroscopy

The compound has been employed in spectroscopic studies to understand molecular interactions and dynamics. Its unique functional groups provide distinct absorption and emission characteristics that can be exploited in various spectroscopic techniques.

Case Studies

| Application Area | Study Reference | Findings |

|---|---|---|

| Anticancer Activity | PubMed | Demonstrated significant cytotoxicity against cancer cell lines with potential mechanisms identified. |

| Antimicrobial Properties | ResearchGate | Inhibition of bacterial growth was observed; effective against multiple strains. |

| Enzyme Inhibition | MDPI | Effective inhibition of cyclooxygenase enzymes leading to reduced inflammation in vitro. |

Mechanism of Action

The mechanism of action of 4,4,4-Trifluoro-3-(4-nitrophenyl)-1-phenylbutan-1-one is primarily related to its ability to interact with biological molecules through its functional groups. The trifluoromethyl group can enhance the lipophilicity of the compound, facilitating its interaction with lipid membranes and proteins. The nitrophenyl group can participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS) and subsequent biological effects. The phenyl group can engage in π-π interactions with aromatic amino acids in proteins, influencing their function .

Comparison with Similar Compounds

Table 1: Key Compounds and Substituent Effects

*Calculated based on formula C₁₆H₁₁F₃NO₃.

Key Observations :

- Electron-Withdrawing vs. Donor Groups: The nitro group in the target compound reduces electron density at the carbonyl carbon compared to methyl or furan substituents, making it less reactive toward nucleophilic attack but more prone to electrophilic aromatic substitution .

- Tautomerism: Unlike the target compound, 4,4,4-trifluoro-1-(4-nitrophenyl)butane-1,3-dione exists predominantly in the enolic form due to conjugation between the carbonyl and hydroxyl groups, as confirmed by X-ray crystallography .

Insights :

Data Gaps :

- Comparative crystallographic studies with analogs (e.g., ) would clarify tautomeric preferences.

Biological Activity

4,4,4-Trifluoro-3-(4-nitrophenyl)-1-phenylbutan-1-one (CAS No. 921932-56-1) is a synthetic organic compound notable for its unique molecular structure, which includes a trifluoromethyl group and a nitrophenyl moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anti-inflammatory properties. This article reviews the biological activity of this compound based on diverse research findings.

- Molecular Formula : CHFNO

- Molecular Weight : 323.27 g/mol

- Structure : The presence of the trifluoromethyl group is known to enhance electrophilic character, which can influence its biological interactions .

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits significant antimicrobial activity. The nitrophenyl group is often associated with various pharmacological activities, including antibacterial and antifungal effects. The specific mechanisms through which this compound exerts its antimicrobial effects are still under investigation but may involve disruption of microbial cell membranes or interference with metabolic pathways.

Anti-inflammatory Effects

Research has suggested that this compound may also possess anti-inflammatory properties. Compounds with similar structures have been shown to inhibit key inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). The presence of the nitrophenyl moiety may facilitate these interactions, leading to reduced inflammation in cellular models .

The mechanisms underlying the biological activity of this compound are not fully elucidated. However, it is hypothesized that:

- The trifluoromethyl group enhances the compound's reactivity towards nucleophilic sites in proteins.

- The nitrophenyl moiety may participate in electron transfer reactions, influencing cellular redox states and signaling pathways associated with inflammation and infection .

Comparative Analysis

To contextualize the biological activity of this compound, a comparison with structurally related compounds is provided below:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4,4,4-Trichloro-3-hydroxy-1-(4-nitrophenyl)butan-1-one | CHClNO | Contains chlorine; potential for different reactivity |

| 4-Nitrobenzophenone | CHN_{O}_3 | Lacks trifluoromethyl group; simpler structure but similar nitro functionality |

| 4,4-Difluoro-3-(4-nitrophenyl)-1-phenylbutan-1-one | C_{16}H_{12}F_2NO_3 | Fewer fluorine atoms; may exhibit reduced biological activity |

This table highlights the unique combination of functional groups in this compound that may confer distinct biological properties compared to its analogs.

Case Studies

Recent studies have explored the biological activity of derivatives of this compound. For example:

- Study on Antimicrobial Efficacy : A study reported that derivatives with modifications to the trifluoromethyl group exhibited enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli.

- Anti-inflammatory Research : Another investigation demonstrated that certain derivatives significantly inhibited TNF-alpha-induced inflammation in HepG2 cells at concentrations as low as 0.5 µM .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4,4,4-trifluoro-3-(4-nitrophenyl)-1-phenylbutan-1-one, and how can enantiomeric purity be ensured?

- Methodological Answer : The compound can be synthesized via Claisen-Schmidt condensation between 4-nitrobenzaldehyde and a trifluoromethyl ketone precursor under acidic or basic catalysis. For enantiomeric control, chiral auxiliaries or asymmetric catalysis (e.g., using (R)-1-phenylethylamine derivatives) are recommended. Enantiomeric excess can be verified via chiral HPLC or polarimetry, as demonstrated in the resolution of 4,4,4-trifluoro-3-hydroxybutanoic acid derivatives .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : NMR is essential for identifying trifluoromethyl groups (δ ~ -60 to -70 ppm). and NMR can resolve aromatic and ketone moieties.

- X-ray Crystallography : Use SHELX for structure refinement and ORTEP-3 for graphical representation of the crystal lattice. High-resolution data (R factor < 0.05) ensure accuracy in bond-length and angle determination .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., exact mass 535.1148 for related trifluoro derivatives) .

Q. How does the nitro group influence the electronic properties and reactivity of this compound?

- Methodological Answer : The electron-withdrawing nitro group (at the 4-position) enhances electrophilicity at the ketone carbonyl, facilitating nucleophilic additions. Computational studies (e.g., DFT using the Colle-Salvetti correlation-energy formula) can quantify charge distribution and predict reaction sites . IR spectroscopy (C=O stretch ~1700 cm) and Hammett substituent constants (σ for -NO = +1.27) provide experimental and theoretical insights .

Advanced Research Questions

Q. How can contradictory crystallographic data (e.g., disorder in trifluoromethyl groups) be resolved during structure refinement?

- Methodological Answer : Apply anisotropic displacement parameters and restraints for fluorine atoms in SHELXL. Use SQUEEZE (in PLATON) to model solvent-accessible voids. For severe disorder, high-pressure data collection or low-temperature (100 K) crystallography improves resolution .

Q. What computational strategies are effective for modeling the compound’s excited-state behavior in photophysical studies?

- Methodological Answer : Time-dependent DFT (TD-DFT) with the B3LYP functional and 6-311+G(d,p) basis set predicts UV-Vis absorption spectra. Include solvent effects via the COSMO model. Validate against experimental data (e.g., λ shifts in ethanol vs. hexane) .

Q. How can reaction mechanisms involving this compound be elucidated when intermediates are unstable?

- Methodological Answer : Use stopped-flow NMR or cryogenic trapping (-78°C) to isolate transient species. Isotopic labeling (e.g., in the ketone) tracks oxygen migration. Kinetic isotope effects (KIE) and DFT transition-state modeling further clarify pathways .

Q. What strategies address low yields in cross-coupling reactions involving the 4-nitrophenyl moiety?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.